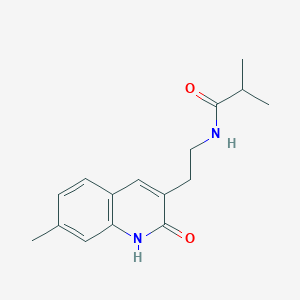

N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

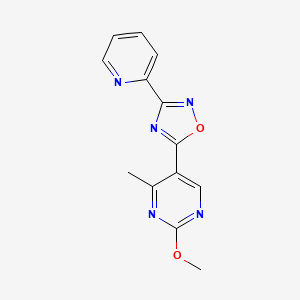

The synthesis of compounds related to "N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide" involves intricate chemical pathways. For example, the molecular salt C23H26N2O2+·Cl− was synthesized through the cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride, showcasing a method that could be adapted for the synthesis of similar compounds (Okmanov et al., 2019).

Molecular Structure Analysis

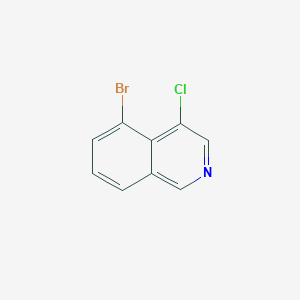

The molecular structure of compounds akin to our subject compound has been elucidated using techniques such as X-ray crystallography. This allows for the detailed understanding of the compound's conformation and bonding, which is crucial for predicting reactivity and interaction with other molecules. For instance, the crystal structure of specific isoquinoline derivatives has been determined, helping in the understanding of their molecular geometry and electronic structure (Yao et al., 2006).

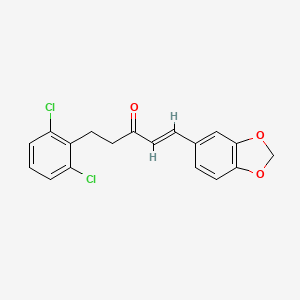

Chemical Reactions and Properties

Chemical reactions involving isoquinoline derivatives, including those similar to "this compound," have been extensively studied. These reactions often involve cyclocondensation, cross-dehydrogenative coupling, and reactions with activated acetylenes, providing a pathway to synthesize a wide variety of structurally diverse compounds (Wan et al., 2015).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystallinity, are essential for understanding its behavior in different environments and applications. While specific data on "this compound" is not available, studies on related compounds provide insights into how these properties can be influenced by molecular structure (Abdallah, 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are crucial for the application and manipulation of the compound. For instance, the reactivity of ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolylidene acetate towards nitrilimines, forming pyrrolo[2,1-a]-5,6-dihydroisoquinoline, showcases the potential reactions that similar compounds can undergo, indicating a method to modify or functionalize the compound under study (Abdallah, 2002).

Mecanismo De Acción

Target of Action

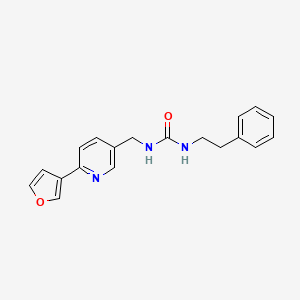

The primary target of N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)isobutyramide is the acetylcholinesterase enzyme (AChE) . AChE is a key enzyme in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in transmitting signals in the brain .

Mode of Action

This compound acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the level of this neurotransmitter in the synaptic cleft . This results in enhanced nerve impulse transmission .

Biochemical Pathways

The compound’s action primarily affects the cholinergic pathway. In the context of Alzheimer’s disease, the hydrolysis of acetylcholine plays a significant role . The hydrolysis of acetylcholine into choline and acetic acid is catalyzed by cholinesterases . By inhibiting AChE, the compound disrupts this process, leading to an increase in acetylcholine levels .

Result of Action

The inhibition of AChE and subsequent increase in acetylcholine levels can have a significant impact on cognitive function. For example, one of the synthesized carboxamides showed better recovery from scopolamine-induced dementia than donepezil, a commonly used drug for Alzheimer’s disease .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-10(2)15(19)17-7-6-13-9-12-5-4-11(3)8-14(12)18-16(13)20/h4-5,8-10H,6-7H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWTUQBMEHGSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)

![2-Fluoro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2493950.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2493959.png)

![(4-((3-methoxybenzyl)thio)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2493961.png)

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2493963.png)

![2-(4-chlorophenoxy)-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide](/img/structure/B2493966.png)